molecular formula C8H6BrClN2O2 B6247651 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 2408974-81-0

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No. B6247651
CAS RN: 2408974-81-0
M. Wt: 277.5
InChI Key:
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Description

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (7-BBD-HCl) is a halogenated aromatic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and polar solvents. The compound has a molecular weight of 244.64 g/mol and a melting point of 108-111 °C. 7-BBD-HCl is used in a variety of laboratory experiments, including synthesis, mechanistic studies, and biochemical and physiological studies.

Scientific Research Applications

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including organic dyes, pharmaceuticals, and other bioactive molecules. It has also been used in mechanistic studies to investigate the reaction pathways of organic reactions. Additionally, 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has been used in biochemical and physiological studies to investigate the effects of various drugs and compounds on the body.

Mechanism of Action

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride acts as a halogenating agent in organic reactions. It reacts with nucleophiles, such as amines, to form halogenated compounds. The reaction is believed to proceed through a radical chain mechanism, in which the halogen atom is transferred from the 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride to the nucleophile.
Biochemical and Physiological Effects
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has been studied for its potential applications in biochemical and physiological studies. It has been shown to have a variety of effects on the body, including the inhibition of enzymes, the alteration of gene expression, and the modulation of various cellular pathways. Additionally, 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has been studied for its potential to act as a neurotransmitter, as well as its ability to act as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available and can be easily synthesized. Additionally, it is a stable compound that is not prone to degradation. The main limitation of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is its low solubility in some solvents, which can make it difficult to work with in certain experiments.

Future Directions

The potential applications of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride are still being explored. Future research may focus on the development of new synthetic methods for the production of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride, as well as its potential use in drug delivery systems. Additionally, further research may be conducted to explore the effects of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride on various biochemical and physiological pathways, as well as its potential applications in the treatment of various diseases. Finally, future research may focus on the development of novel compounds that are based on the structure of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride.

Synthesis Methods

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can be synthesized by a variety of methods. The most common method is the reaction of 5-bromo-1,3-dihydro-1,3-benzodiazole-5-carboxylic acid with hydrochloric acid. This reaction is carried out in aqueous solution at a temperature of 80-90 °C and yields 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride in a yield of approximately 80%. Other methods of synthesis include the reaction of 5-bromo-1,3-dihydro-1,3-benzodiazole-5-carboxylic acid with sodium hydroxide, or the reaction of 5-bromo-1,3-dihydro-1,3-benzodiazole-5-carboxylic acid with sodium hypochlorite.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves the bromination of 1H-1,3-benzodiazole-5-carboxylic acid followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1H-1,3-benzodiazole-5-carboxylic acid", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ice" ], "Reaction": [ "Step 1: Dissolve 1H-1,3-benzodiazole-5-carboxylic acid (1.0 g) in 10 mL of glacial acetic acid.", "Step 2: Add bromine (1.2 g) dropwise to the solution with stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Add 20 mL of water to the reaction mixture and stir for 10 minutes.", "Step 5: Add sodium hydroxide solution (10%) dropwise to the reaction mixture until the pH reaches 8-9.", "Step 6: Cool the reaction mixture in an ice bath and filter the precipitate.", "Step 7: Wash the precipitate with water and dry it in a vacuum oven at 60°C for 2 hours.", "Step 8: Dissolve the product in 10 mL of hydrochloric acid (1 M) and stir for 30 minutes.", "Step 9: Cool the solution in an ice bath and filter the precipitate.", "Step 10: Wash the precipitate with water and dry it in a vacuum oven at 60°C for 2 hours.", "Step 11: The final product, 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride, is obtained as a white solid." ] }

CAS RN

2408974-81-0

Product Name

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Molecular Formula

C8H6BrClN2O2

Molecular Weight

277.5

Purity

95

Origin of Product

United States

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